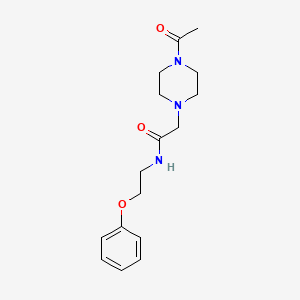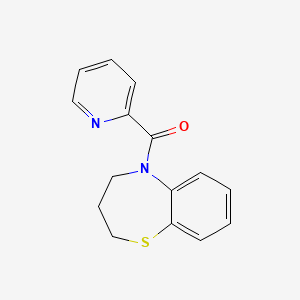![molecular formula C12H8F2N4S B7462606 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine is a chemical compound that is commonly used in scientific research. It is a heterocyclic compound that contains both pyrazolo and pyrimidine rings. This compound has been shown to have a variety of biochemical and physiological effects, and has been studied extensively in the laboratory.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine involves the selective inhibition of CDK4 activity. This compound binds to the ATP-binding site of CDK4, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This inhibition of CDK4 activity prevents the progression of the cell cycle and ultimately leads to the inhibition of cell proliferation.
Biochemical and Physiological Effects
In addition to its ability to inhibit CDK4 activity, 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been shown to be effective in reducing the size of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine in laboratory experiments is its selectivity for CDK4. This compound has been shown to be highly specific for CDK4, and does not inhibit the activity of other kinases. This selectivity makes it an ideal tool for studying the role of CDK4 in various cellular processes.
One of the limitations of using 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine in laboratory experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions of the compound at high concentrations, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine. One area of research is the development of new compounds that are more effective at inhibiting CDK4 activity. Another area of research is the identification of new targets for this compound, which could lead to the development of new therapies for cancer and other diseases.
Conclusion
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has been extensively studied in scientific research. This compound has been shown to be effective at inhibiting CDK4 activity, and has a variety of other biochemical and physiological effects. While there are some limitations to using this compound in laboratory experiments, it remains an important tool for studying the role of CDK4 in various cellular processes.
Métodos De Síntesis
The synthesis of 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine involves several steps. The first step is the synthesis of 2,4-difluorobenzene thiol, which is then reacted with 2-chloro-3-methylpyrazine to form 2-(2,4-difluorophenyl)sulfanyl-3-methylpyrazine. This intermediate compound is then reacted with 2-cyano-3,4-dihydropyrimidine to form the final product, 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine.
Aplicaciones Científicas De Investigación
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes. This compound has been shown to be effective in inhibiting the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle. Inhibition of CDK4 activity has been shown to be effective in preventing the proliferation of cancer cells.
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N4S/c1-18-11-8(5-17-18)12(16-6-15-11)19-10-3-2-7(13)4-9(10)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYOQUQNUKDVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)SC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)
![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)

![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)


![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)